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Compound of Interest

Compound Name: Propyl laurate

Cat. No.: B089707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

and gas chromatography-mass spectrometry (GC-MS) spectral data of propyl laurate. The

information presented herein is intended to support research, development, and quality control

activities where the characterization of this fatty acid ester is crucial.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data obtained for propyl laurate.

Table 1: Predicted ¹H NMR Spectral Data
Disclaimer: Experimental ¹H NMR data for propyl laurate was not readily available in the

searched databases. The following data is based on established prediction models and should

be used as a reference. Actual experimental values may vary.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constant (J) in
Hz

4.01 Triplet 2H -O-CH₂-CH₂-CH₃ 6.7

2.28 Triplet 2H -CO-CH₂-CH₂- 7.5

1.65 Sextet 2H -O-CH₂-CH₂-CH₃ 7.4

1.61 Quintet 2H -CO-CH₂-CH₂- 7.3

1.26 Multiplet 16H -(CH₂)₈-

0.93 Triplet 3H -O-CH₂-CH₂-CH₃ 7.4

0.88 Triplet 3H -CH₂-CH₃ 7.0

Table 2: ¹³C NMR Spectral Data[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

173.9 C=O

66.0 -O-CH₂-

34.4 -CO-CH₂-

31.9 -CH₂-CH₃ (laurate chain)

29.6 -(CH₂)n-

29.4 -(CH₂)n-

29.3 -(CH₂)n-

29.2 -(CH₂)n-

25.0 -CO-CH₂-CH₂-

22.7 -CH₂-CH₃

22.2 -O-CH₂-CH₂-

14.1 -CH₃ (laurate chain)

10.5 -O-CH₂-CH₂-CH₃

Table 3: GC-MS Spectral Data[2]
Mass-to-Charge Ratio (m/z) Relative Intensity (%)

61 99.99

43 96.12

41 65.05

60 54.48

73 41.80

Experimental Protocols
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The following are detailed methodologies for acquiring NMR and GC-MS spectra of propyl
laurate, based on established practices for fatty acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 10-20 mg of propyl laurate in 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-15 ppm

Temperature: 298 K

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm
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Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)[3]
1. Sample Preparation:

Prepare a dilute solution of propyl laurate in a volatile organic solvent such as hexane or

ethyl acetate (e.g., 1 mg/mL).

2. GC-MS System and Conditions:

Gas Chromatograph: Perkin-Elmer Clarus-400 GC or equivalent.[1]

Mass Spectrometer: Shimadzu QP-2010 mass spectrometer or equivalent.[1]

Column: Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, 30 m x 0.25

mm ID, 0.25 µm film thickness).

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 90 °C, hold for 4 minutes.[1]

Ramp: Increase at 10 °C/min to 240 °C.[1]

Carrier Gas: Helium at a constant flow rate.

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Mass Range: 40-400 amu.

Visualizations
Experimental Workflow for Spectral Analysis
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Experimental Workflow for Propyl Laurate Spectral Analysis

Sample Preparation

NMR Analysis GC-MS Analysis

Propyl Laurate Sample

Dissolve in CDCl3 with TMS Dilute in Hexane

Acquire 1H and 13C Spectra Inject and Separate by GC

Process Data (FT, Phasing, Baseline Correction)

NMR Spectral Data

Ionize (EI) and Detect by MS

GC-MS Spectral Data
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Predicted GC-MS Fragmentation of Propyl Laurate

Major Fragments

Propyl Laurate+.
(m/z 242)

[CH3CH2CH2O]+.
m/z 61

- C11H21O.

[CH3CH2CH2]+.
m/z 43

- C12H23O2.

[CH3CH2COOH]+.
m/z 60 (McLafferty)

McLafferty Rearrangement

[COOCH2CH2CH3]+.
m/z 73

- C11H23.

[CH2=CH-CH2]+.
m/z 41

- H2

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089707?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

